molecular formula C11H16O3 B078251 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran CAS No. 14882-64-5

1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran

Cat. No. B078251
CAS RN: 14882-64-5
M. Wt: 196.24 g/mol
InChI Key: WYJSXTRADJCQCC-UHFFFAOYSA-N
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Description

1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran, also known as HHMIBF, is a synthetic compound that belongs to the class of isobenzofurans. It has attracted the attention of researchers due to its potential applications in the field of medicine, particularly in the treatment of neurological disorders such as Parkinson's disease.

Mechanism Of Action

The exact mechanism of action of 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the breakdown of dopamine, a neurotransmitter that is essential for normal brain function. By preventing the breakdown of dopamine, 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran may help to protect neurons from damage and slow the progression of neurodegenerative diseases.

Biochemical And Physiological Effects

1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran has been shown to have several biochemical and physiological effects. In animal studies, it has been found to increase the levels of dopamine in the brain, which is consistent with its potential therapeutic effects. Additionally, 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran for lab experiments is its high purity and yield. This makes it easier to conduct experiments and obtain reliable results. Additionally, 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran has been shown to be relatively stable and non-toxic, which makes it suitable for use in animal studies.
However, there are also some limitations to using 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran in lab experiments. One of the main limitations is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran is a relatively new compound, and more research is needed to fully understand its potential therapeutic properties.

Future Directions

There are several future directions for research on 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran. One area of focus could be on further elucidating its mechanism of action and identifying specific pathways that it targets. Additionally, more studies are needed to determine the optimal dosage and administration route for 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran in order to maximize its therapeutic effects. Finally, 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran could be tested in clinical trials to determine its safety and efficacy in humans, which could pave the way for its use as a potential treatment for neurological disorders.

Synthesis Methods

1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran can be synthesized through a series of chemical reactions starting from 2-methoxyphenol. The synthesis involves the use of various reagents and catalysts, including palladium and hydrogen gas. The final product is obtained in high yield and purity, making it suitable for further research.

Scientific Research Applications

1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other conditions such as cancer and cardiovascular disease.

properties

IUPAC Name

3,5-dimethoxy-4-oxatricyclo[5.2.1.02,6]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-12-10-8-6-3-4-7(5-6)9(8)11(13-2)14-10/h3-4,6-11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJSXTRADJCQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C3CC(C2C(O1)OC)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376293
Record name 1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-methano-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran

CAS RN

14882-64-5
Record name 1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-methano-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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